molecular formula C12H12N2O3 B11100752 1-(3,7-Dimethyl-1,4-dioxidoquinoxalin-2-yl)ethanone

1-(3,7-Dimethyl-1,4-dioxidoquinoxalin-2-yl)ethanone

Cat. No.: B11100752
M. Wt: 232.23 g/mol
InChI Key: LJLPQMJGTVODHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE typically involves the condensation of 2,6-dimethylquinoxaline with acetyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. Additionally, advanced purification techniques, such as chromatography, are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.

    Medicine: It is investigated for its potential anticancer activities and its role in targeting specific molecular pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to receptors on cancer cells, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A derivative with two methyl groups at positions 2 and 3.

    3,5-Diacetyl-2,6-dimethylpyridine: A structurally related compound with similar functional groups.

Uniqueness

3-ACETYL-2,6-DIMETHYL-1,4-QUINOXALINEDIIUMDIOLATE stands out due to its unique combination of acetyl and dimethyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

1-(3,7-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-4-5-10-11(6-7)14(17)12(9(3)15)8(2)13(10)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLPQMJGTVODHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C([N+]2=O)C(=O)C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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